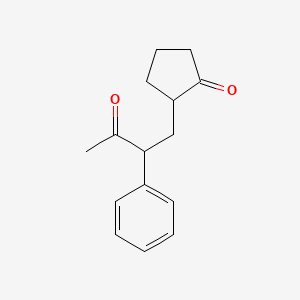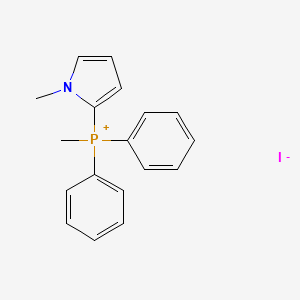
1,4-Bis(4-heptylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(4-heptylphenyl)piperazine is an organic compound with the molecular formula C30H46N2. It belongs to the class of piperazine derivatives, which are known for their wide range of biological and pharmaceutical activities. This compound features a piperazine ring substituted with two 4-heptylphenyl groups, making it a unique structure among piperazine derivatives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-heptylphenyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the ring formation . Another method involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives .
Industrial Production Methods
Industrial production of piperazine derivatives often employs catalytic processes. For example, a palladium-catalyzed cyclization reaction can be used to produce highly substituted piperazines under aerobic conditions . This method is advantageous due to its operational simplicity and the availability of reactants.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(4-heptylphenyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
1,4-Bis(4-heptylphenyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(4-heptylphenyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can act as a hydrogen bond donor or acceptor, facilitating interactions with biological receptors. This interaction can modulate various pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(4-nitrophenyl)piperazine: Another piperazine derivative with nitro groups instead of heptyl groups.
1,4-Bis(acryloyl)piperazine: Features acryloyl groups instead of heptyl groups.
Uniqueness
1,4-Bis(4-heptylphenyl)piperazine is unique due to its heptylphenyl substitutions, which can influence its solubility, reactivity, and biological activity. These substitutions can enhance its interactions with lipid membranes and other hydrophobic environments, making it distinct from other piperazine derivatives .
Propiedades
Número CAS |
56359-85-4 |
|---|---|
Fórmula molecular |
C30H46N2 |
Peso molecular |
434.7 g/mol |
Nombre IUPAC |
1,4-bis(4-heptylphenyl)piperazine |
InChI |
InChI=1S/C30H46N2/c1-3-5-7-9-11-13-27-15-19-29(20-16-27)31-23-25-32(26-24-31)30-21-17-28(18-22-30)14-12-10-8-6-4-2/h15-22H,3-14,23-26H2,1-2H3 |
Clave InChI |
SDLKCQKPYUSLSC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




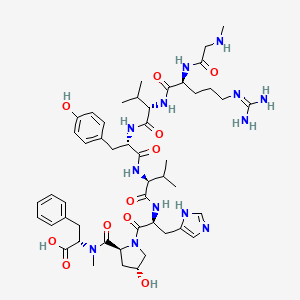
![3H-Pyrido[2,1-c][1,4]oxazepine, 4-(chlorophenylmethyl)octahydro-](/img/structure/B14645478.png)

![N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]butanamide](/img/structure/B14645491.png)
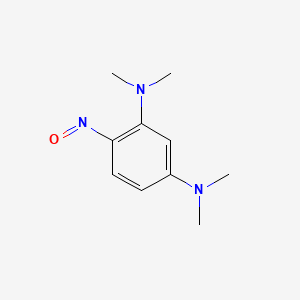
![1-[3-(Benzyloxy)-4-methoxyphenyl]-N-methylmethanamine](/img/structure/B14645504.png)

![7,7,10,10-Tetramethyl-1,4,8-trioxa-9-azaspiro[4.6]undecane](/img/structure/B14645514.png)
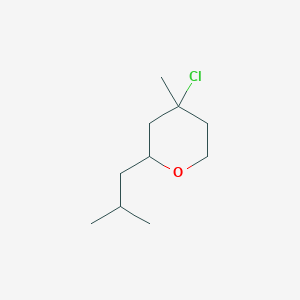
![Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride](/img/structure/B14645536.png)
